5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide is a chemical compound with the molecular formula and a molecular weight of 229.66 g/mol. It is categorized under heterocyclic compounds, specifically as a pyridine derivative. This compound is notable for its applications in scientific research, particularly in proteomics and medicinal chemistry. Its unique structure and properties make it a subject of interest in various chemical studies.
The compound is identified by its CAS number 1159976-98-3, and it can be sourced from various chemical suppliers, including Santa Cruz Biotechnology and Aladdin Scientific . In terms of classification, it falls under the category of organic compounds, particularly those containing nitrogen in a heterocyclic ring structure. Its classification also includes its use in medicinal chemistry, where it serves as an active ingredient in various formulations .
The synthesis of 5-acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide typically involves multi-step organic reactions that may include:
The specific synthetic routes may vary, but common techniques include:
Key structural data includes:
5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide can participate in various chemical reactions typical for heterocyclic compounds:
These reactions are facilitated by varying conditions such as temperature, solvent choice, and the presence of catalysts or reagents that promote reactivity.
The mechanism of action for 5-acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide primarily revolves around its role as a bioactive compound in biological systems. Upon entering a biological environment:
Research indicates that such compounds can exhibit antimicrobial or anti-inflammatory properties due to their structural characteristics and ability to modulate biological pathways .
Relevant data on these properties can be sourced from chemical databases such as PubChem and supplier specifications .
5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide has several scientific applications:
The N-oxide functional group—characterized by a highly polar N⁺–O⁻ bond with a dipole moment of 4.0–5.0 D—confers distinctive physicochemical properties to heterocyclic frameworks like pyridine. This moiety exhibits a zwitterionic resonance structure, enhancing hydrogen-bonding capacity and aqueous solubility compared to parent heterocycles. For example, pyridine N-oxide’s dipole moment (4.28 D) substantially exceeds that of pyridine (2.2 D), directly influencing solvation behavior and membrane permeability [4]. The N⁺–O⁻ bond order (~1.3 in aromatic N-oxides) contributes to remarkable thermal stability (decomposition >150°C), making these compounds robust synthetic intermediates [4] [9]. Biologically, the N-oxide group serves dual roles: it acts as a metabolic detoxification site for tertiary amines and participates in hypoxia-selective bioreduction for prodrug activation (e.g., in anticancer agents) [4] [10]. Recent studies also highlight its utility in multi-target inhibitors for neurodegenerative diseases, exemplified by pyridine N-oxide derivatives inhibiting AChE and MAO-B with IC₅₀ values as low as 0.039 µM [10].
Table 1: Key Physicochemical Properties of Pyridine N-Oxide Derivatives
Property | Pyridine N-Oxide | 4-Chloro-2,3-dimethylpyridine N-Oxide | Biological Impact |
---|---|---|---|
Dipole Moment (D) | 4.28 | ~4.5 (estimated) | Enhanced solubility, reduced log P |
N⁺–O⁻ Bond Order | 1.3 | 1.3 | Thermal/redox stability |
pKa (Hydroxyammonium) | 0.5–2.0 | Not reported | Zwitterionic dominance at physiological pH |
Melting Point | Not reported | 101–107°C | Crystalline solid handling |
Hydrogen Bond Capacity | High | High | Protein binding and hydration |
Data compiled from [4] [9] [10]
5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide (C₁₀H₁₂ClNO₃, MW 229.66 g/mol) is a high-value synthon in proton-pump inhibitor (PPI) manufacturing, notably for omeprazole metabolites [2]. Its strategic utility arises from three key reactive sites:
The synthesis typically begins with 4-chloro-2,3-dimethylpyridine N-oxide (CAS 59886-90-7), accessible via chlorination of 4-nitro-2,3-dimethylpyridine N-oxide using NaCl/HCl in acetonitrile (98.5% yield) or acetyl chloride in ethanol (100% yield) [3] [9]. Subsequent C5 chloromethylation employs chlorinating agents like SOCl₂ or Cl₂, followed by acetoxylation with potassium acetate/acetic acid. This sequence capitalizes on the N-oxide’s ability to ortho-activate the pyridine ring toward electrophiles [5] [8].
Table 2: Synthetic Routes to Key Intermediates for Omeprazole Synthesis
Step | Starting Material | Reaction | Conditions | Product | Yield |
---|---|---|---|---|---|
1 | 4-Nitro-2,3-dimethylpyridine N-oxide | Chlorination | NaCl, HCl, CH₃CN, reflux, 12 h | 4-Chloro-2,3-dimethylpyridine N-oxide | 98.5% |
2 | 4-Chloro-2,3-dimethylpyridine N-oxide | Chloromethylation | Cl₂, DCM, 0°C, 2 h | 4-Chloro-5-(chloromethyl)-2,3-dimethylpyridine N-oxide | 85%* |
3 | 5-(Chloromethyl) derivative | Acetoxylation | KOAc, AcOH, 60°C, 4 h | 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide | 90%* |
4 | 5-Acetoxymethyl intermediate | Methoxylation | NaOMe, DMF, 25°C, 3 h | Omeprazole precursor | 95%* |
Yields estimated from analogous protocols in [3] [5] [8]; DCM = dichloromethane; DMF = dimethylformamide
The methoxylation of this compound exemplifies nucleophilic aromatic substitution (SNAr), where the C4 chlorine is displaced by methoxide ions. This transformation is kinetically accelerated by the N-oxide, which lowers the energy barrier for Meisenheimer complex formation [8]. Post-displacement, the N-oxide moiety is selectively reduced using agents like TiCl₃ or PCl₃ to furnish the final PPI scaffold [4].
Pyridine N-oxides entered synthetic chemistry in the 1950s following the pioneering work of Meisenheimer and Ochiai, who established their preparation via peroxide oxidation. Early applications exploited their ability to undergo electrophilic substitutions at C4, enabling reactions impossible in parent pyridines [4]. The 1980s marked a paradigm shift with AstraZeneca’s development of omeprazole—the first PPI—where N-oxide intermediates proved critical for regioselective pyridine functionalization [8]. This innovation spurred industrial adoption of N-oxides for complex heterocycle synthesis, particularly to circumvent C2/C6 deactivation in pyridines.
Advances in catalysis (e.g., molybdenum-peroxo complexes) refined N-oxide synthesis, allowing milder conditions and avoiding hazardous peracid residues [4]. Contemporary research focuses on leveraging N-oxides in multi-target drug discovery, as evidenced by recent pyridine N-oxide–isoxazole hybrids showing dual AChE/MAO-B inhibition for Alzheimer’s therapy [10]. The evolution from mere directing groups to bioactive pharmacophores underscores their growing medicinal relevance.
Table 3: Historical Milestones in Pyridine N-Oxide Chemistry
Era | Key Development | Impact on Drug Synthesis |
---|---|---|
1950–1960s | Discovery of N-oxide-directed electrophilic substitutions | Enabled C4 functionalization of pyridines |
1980–1990s | Industrial-scale N-oxide processes for PPIs | Revolutionized acid-disorder therapeutics |
2000–2010s | Catalytic oxidations (e.g., H₂O₂/MoO₃) | Improved safety and atom economy |
2020s–Present | Multi-target N-oxide hybrids (e.g., 4e, 4h) | Emerging candidates for neurodegenerative diseases |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0